6-Desfluoro-6-hydroxy Risperidone

Beschreibung

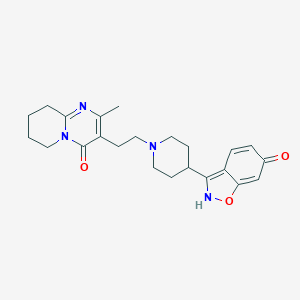

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZACMPMNDRKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611880 | |

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106266-11-9 | |

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Modifications of 6 Desfluoro 6 Hydroxy Risperidone and Predicted Biological Implications

Comparative Structural Analysis with Risperidone (B510)

A comprehensive understanding of 6-Desfluoro-6-hydroxy Risperidone begins with a direct comparison to its parent compound, Risperidone. The core structural framework is largely conserved, but a critical substitution on the benzisoxazole ring distinguishes the two molecules.

Substitution at Position 6 of the Benzisoxazole Ring: Hydroxyl Group versus Fluorine

The defining structural difference between this compound and Risperidone lies at the 6th position of the benzisoxazole ring. In Risperidone, this position is occupied by a fluorine atom, whereas in this compound, it is replaced by a hydroxyl (-OH) group. ipinnovative.com This seemingly minor alteration from a halogen to a hydroxyl group can have profound effects on the molecule's physicochemical properties and, consequently, its biological behavior.

The introduction of a halogen atom, such as fluorine, at the 5- or 6-position of the benzisoxazole ring has been shown to influence the activity of related compounds. nih.gov Fluorine, being the most electronegative element, can alter the electronic distribution within the aromatic ring and impact metabolic stability. nih.gov

Hypothesized Influence on Molecular Properties and Biological Interactions

The substitution of a fluorine atom with a hydroxyl group is predicted to significantly alter the molecular characteristics of the risperidone scaffold, influencing its interaction with biological systems.

Altered Hydrophilicity and Hydrogen Bonding Capabilities

Furthermore, the hydroxyl group is a potent hydrogen bond donor and acceptor, a capability not possessed by the fluorine atom. This introduces the potential for new or enhanced interactions with amino acid residues in receptor binding pockets or with metabolizing enzymes.

Predicted Modifications in Receptor Binding Characteristics

Risperidone exerts its antipsychotic effects primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov The affinity for these receptors is a critical determinant of its therapeutic efficacy and side effect profile.

The change in electronics and hydrogen bonding potential at position 6 of the benzisoxazole ring could modulate the binding affinity and selectivity of this compound for its target receptors. The interaction of the 6-position substituent with the receptor microenvironment can either enhance or diminish binding. While risperidone demonstrates a high affinity for both D2 and 5-HT2A receptors, the precise impact of the 6-hydroxyl group on the binding constants (Ki) for these receptors remains to be experimentally determined. nih.gov It is plausible that the ability to form hydrogen bonds could lead to a different binding orientation or a stronger interaction with specific residues within the receptor's binding site.

Pharmacological Profile of 6 Desfluoro 6 Hydroxy Risperidone

Functional Pharmacodynamic Assessment

Exploration of Unique Pharmacodynamic Profiles Relative to Parent Compound

Limited specific data is publicly available regarding the unique pharmacodynamic profile of 6-Desfluoro-6-hydroxy Risperidone (B510), a derivative and impurity of risperidone. pharmaffiliates.comtheclinivex.com Scientific literature extensively details the pharmacodynamics of its parent compound, risperidone, and its primary active metabolite, 9-hydroxy-risperidone (paliperidone). nih.gov

Risperidone is an atypical antipsychotic that exhibits a high affinity for serotonin (B10506) 5-HT2A receptors and a slightly lower affinity for dopamine (B1211576) D2 receptors. nih.govresearchgate.netnih.gov This dual antagonism is a hallmark of its "atypical" status, distinguishing it from older, "typical" antipsychotics. researchgate.netpsychopharmacologyinstitute.com The affinity for various receptors is crucial in defining its therapeutic effects and side-effect profile. Risperidone also interacts with adrenergic alpha-1, alpha-2, and histamine (B1213489) H1 receptors. psychopharmacologyinstitute.com

The table below presents the receptor binding affinities for risperidone, which may serve as a foundational reference for understanding the potential, yet unconfirmed, profile of its derivatives like 6-Desfluoro-6-hydroxy Risperidone.

| Receptor | Risperidone Ki (nM) |

| Dopamine D2 | 3.2 |

| Serotonin 5-HT2A | 0.2 |

| Serotonin 5-HT1A | 420 |

| Serotonin 5-HT2C | 50 |

| Dopamine D1 | 240 |

| Dopamine D4 | 7.3 |

| Muscarinic M1 | >10,000 |

| Adrenergic Alpha-1A | 5 |

| Adrenergic Alpha-2A | 16 |

| Histamine H1 | 20 |

| Data sourced from Psychopharmacology Institute, modified from researchgate.net. Ki is inversely proportional to affinity; lower values indicate higher affinity. |

Neurobiological Research Applications

Specific neurobiological research applications for this compound are not well-documented in publicly available scientific literature. The following sections discuss the research applications of the parent compound, risperidone, which may provide a framework for potential future investigations into its derivatives.

Preclinical Evaluation in Cognitive Function and Neuroprotection Models (e.g., Alzheimer's Disease research)

There is no specific preclinical evaluation of this compound in models of cognitive function or neuroprotection reported in the available search results.

However, the parent compound, risperidone, has been investigated for its effects on cognitive function in various conditions, including schizophrenia and dementia. nih.govnih.gov Studies have shown that risperidone may offer some improvement in cognitive domains, although the results can be mixed. nih.gov

In the context of Alzheimer's disease, risperidone has been studied for the management of behavioral and psychological symptoms of dementia (BPSD). mdpi.com While some atypical antipsychotics have shown modest efficacy in this area, their use is also associated with potential adverse effects. mdpi.com Research has explored the potential of various compounds to address psychosis in Alzheimer's disease, with a focus on different drug targets. nih.gov The table below summarizes some of the key findings related to risperidone in this area.

| Research Area | Key Findings for Risperidone |

| Cognitive Function in Dementia | Maintained cognitive function during treatment in some studies. nih.gov |

| BPSD in Alzheimer's Disease | Studied for the treatment of aggression, agitation, and psychosis. nih.govmdpi.com |

| Neuroprotection | Limited direct evidence for neuroprotective effects. |

Research into Sleep-Related Issues and Sleep Disorders

There is a lack of specific research on the effects of this compound on sleep.

The parent compound, risperidone, has been studied for its impact on sleep architecture and its potential to alleviate sleep disturbances in various psychiatric conditions. nih.govnih.gov For instance, some studies suggest that risperidone may increase slow-wave sleep. nih.gov In patients with post-traumatic stress disorder (PTSD), adjunctive risperidone has been associated with improvements in global sleep disturbance. nih.gov Furthermore, in individuals with schizophrenia and concomitant cannabis use, risperidone was found to be more beneficial than haloperidol (B65202) in improving sleep efficiency. frontiersin.org

Modulatory Effects in Pain Pathways and Inflammatory Responses

No studies were found that specifically investigate the modulatory effects of this compound on pain pathways and inflammatory responses.

Research on the parent compound, risperidone, has suggested potential anti-inflammatory properties. Studies have indicated that risperidone may attenuate the production of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov This has led to the hypothesis that medications with both anti-inflammatory and neurotrophic effects could be beneficial in treating conditions like schizophrenia, where inflammation is thought to play a role. nih.gov

Metabolic Pathways and Biotransformation of 6 Desfluoro 6 Hydroxy Risperidone

Potential Formation as a Metabolite of Risperidone (B510)

The formation of 6-Desfluoro-6-hydroxy Risperidone is intrinsically linked to the metabolism of its parent compound, risperidone. While not the primary metabolic route, its emergence as a metabolite is a plausible consequence of the complex biotransformation processes that risperidone undergoes in the body.

In Vitro Metabolism Studies Utilizing Human Liver Microsomes

In vitro studies using human liver microsomes are a cornerstone for elucidating the metabolic pathways of drugs. For risperidone, these studies have been extensive and have primarily focused on its major metabolic pathway: the formation of 9-hydroxyrisperidone. nih.govpharmgkb.orgdrugbank.com These investigations have demonstrated that human liver microsomes are highly capable of metabolizing risperidone. nih.gov While the primary metabolite identified in these studies is 9-hydroxyrisperidone, the complex enzymatic machinery within the microsomes, rich in cytochrome P450 enzymes, facilitates a variety of oxidative reactions. nih.govijper.orgjocpr.com

The formation of this compound, which involves the removal of a fluorine atom and the addition of a hydroxyl group, represents a more complex metabolic transformation than the principal hydroxylation of risperidone. While direct evidence from in vitro studies specifically identifying this compound as a product of risperidone metabolism in human liver microsomes is not prominently documented in the reviewed literature, the chemical structure of risperidone suggests that such a transformation is mechanistically possible through oxidative and defluorination reactions catalyzed by microsomal enzymes. The presence of other minor metabolites, such as 7-hydroxyrisperidone, in studies with rat liver microsomes further supports the potential for multiple sites of hydroxylation on the risperidone molecule. pharmgkb.org

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4, CYP3A5) in Risperidone Metabolism and Potential Relevance

The metabolism of risperidone is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the principal enzyme responsible for its conversion to the major active metabolite, 9-hydroxyrisperidone. nih.govpharmgkb.orgdrugbank.comjnjmedicalconnect.comnih.govresearchgate.netpsychopharmacologyinstitute.comnih.govnih.gov CYP3A4 and CYP3A5 also contribute to this hydroxylation, albeit to a lesser extent. nih.govdrugbank.comjnjmedicalconnect.comnih.gov

The significant role of these enzymes in risperidone's biotransformation makes them prime candidates for the potential formation of this compound. The generation of this compound would likely involve a multi-step process or a unique enzymatic reaction. Defluorination reactions, while less common than hydroxylation, are known to be catalyzed by CYP enzymes. It is conceivable that under specific conditions or in individuals with certain genetic polymorphisms of CYP enzymes, alternative metabolic pathways leading to the formation of this compound could become more prominent.

The table below summarizes the key cytochrome P450 enzymes involved in the metabolism of the parent compound, risperidone, which are potentially relevant to the formation of its derivatives.

| Enzyme Family | Specific Enzyme | Role in Risperidone Metabolism | Potential Relevance to this compound Formation |

| Cytochrome P450 | CYP2D6 | Major enzyme responsible for the hydroxylation of risperidone to 9-hydroxyrisperidone. nih.govpharmgkb.orgdrugbank.comjnjmedicalconnect.comnih.govresearchgate.netpsychopharmacologyinstitute.comnih.govnih.gov | Given its primary role in risperidone metabolism, it could potentially be involved in alternative metabolic pathways leading to the formation of other derivatives. |

| Cytochrome P450 | CYP3A4 | Contributes to the hydroxylation of risperidone to 9-hydroxyrisperidone. nih.govdrugbank.comjnjmedicalconnect.comnih.gov | Its broad substrate specificity suggests a possible role in the more complex biotransformation required to form this compound. |

| Cytochrome P450 | CYP3A5 | Also involved in the metabolism of risperidone to 9-hydroxyrisperidone, though its contribution is generally less than CYP3A4. nih.govdrugbank.comjnjmedicalconnect.comnih.gov | Similar to CYP3A4, it could participate in the formation of minor or more complex metabolites. |

Intrinsic Metabolic Reactions

The intrinsic metabolism of this compound itself, once formed, is not well-documented in the scientific literature. However, based on its chemical structure, which now includes a hydroxyl group, several metabolic reactions can be postulated.

Susceptibility to Hydroxylation

While this compound is already a hydroxylated metabolite, it is theoretically possible for it to undergo further hydroxylation at other positions on the molecule. The risperidone structure has multiple sites that are susceptible to enzymatic attack. However, without specific in vitro or in vivo studies on this particular compound, the likelihood and specific sites of further hydroxylation remain speculative.

Oxidation Processes and Derivative Formation

The newly introduced hydroxyl group in this compound could be a target for oxidation. This could lead to the formation of a ketone derivative. Such oxidative processes are common in drug metabolism and are often mediated by the same cytochrome P450 enzymes involved in the initial metabolism of the parent drug.

Conjugation Reactions (e.g., Glucuronic Acid, Sulfate)

The presence of a hydroxyl group makes this compound a prime candidate for Phase II conjugation reactions. These reactions typically involve the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the hydroxyl group, which increases the water solubility of the compound and facilitates its excretion from the body. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are common pathways for the elimination of hydroxylated drug metabolites. Therefore, it is highly probable that this compound, if formed in the body, would be further metabolized through these conjugation pathways.

Pharmacokinetic Characterization Requirements

A thorough understanding of the pharmacokinetic profile of any compound intended for or present in a pharmaceutical product is crucial. For this compound, a complete characterization would necessitate studies on its absorption, distribution, and elimination.

Absorption, Distribution, and Elimination Studies

To date, specific studies detailing the absorption, distribution, and elimination of this compound are not available in the peer-reviewed literature. The following outlines the standard pharmacokinetic parameters that would need to be investigated to establish its profile, drawing parallels with the well-documented pharmacokinetics of risperidone.

Absorption: For risperidone, absorption after oral administration is rapid and complete, with food having a negligible effect on the rate or extent of absorption. nih.govjnjmedicalconnect.com The absolute oral bioavailability of risperidone is approximately 70%. jnjmedicalconnect.comdrugbank.com Studies would be required to determine the rate and extent of absorption of this compound.

Distribution: Risperidone is rapidly distributed throughout the body, with a volume of distribution between 1 and 2 L/kg. jnjmedicalconnect.compsychopharmacologyinstitute.com It is approximately 90% bound to plasma proteins, primarily albumin and α1-acid glycoprotein. nih.govpsychopharmacologyinstitute.com Its major metabolite, 9-hydroxyrisperidone, has a plasma protein binding of about 77%. nih.govpsychopharmacologyinstitute.com The tissue distribution and plasma protein binding of this compound would need to be similarly quantified.

Elimination: Risperidone and its metabolites are primarily eliminated through the urine, with a smaller portion excreted in the feces. jnjmedicalconnect.compharmgkb.org The apparent half-life of risperidone varies depending on the individual's CYP2D6 metabolizer status, being approximately 3 hours in extensive metabolizers and 20 hours in poor metabolizers. jnjmedicalconnect.compsychopharmacologyinstitute.com The half-life of 9-hydroxyrisperidone is around 21 hours in extensive metabolizers and 30 hours in poor metabolizers. psychopharmacologyinstitute.com The routes and rate of elimination for this compound are currently unknown.

The following table summarizes the key pharmacokinetic parameters of risperidone and its major metabolite, 9-hydroxyrisperidone, which would serve as a benchmark for the characterization of this compound.

| Parameter | Risperidone | 9-Hydroxyrisperidone | This compound |

| Volume of Distribution | 1-2 L/kg jnjmedicalconnect.compsychopharmacologyinstitute.com | Data not specified | Data not available |

| Plasma Protein Binding | 90% nih.govpsychopharmacologyinstitute.com | 77% nih.govpsychopharmacologyinstitute.com | Data not available |

| Apparent Half-life (Extensive Metabolizers) | 3 hours jnjmedicalconnect.compsychopharmacologyinstitute.com | 21 hours psychopharmacologyinstitute.com | Data not available |

| Apparent Half-life (Poor Metabolizers) | 20 hours jnjmedicalconnect.compsychopharmacologyinstitute.com | 30 hours psychopharmacologyinstitute.com | Data not available |

| Primary Route of Elimination | Urine jnjmedicalconnect.compharmgkb.org | Urine pharmgkb.org | Data not available |

Detailed Research Findings:

Currently, published research has not focused on the specific pharmacokinetic profile of this compound. The compound is identified by its CAS number 106266-11-9 and molecular formula C23H28N4O3. pharmaffiliates.compharmaffiliates.com Its primary relevance in the scientific literature is as a risperidone impurity. pharmaffiliates.com Further investigation is required to ascertain its metabolic fate and pharmacokinetic properties.

Analytical Methodologies for 6 Desfluoro 6 Hydroxy Risperidone

Development of Sensitive and Selective Quantification Techniques

The development of sensitive and selective analytical methods is crucial for accurately quantifying trace levels of impurities like 6-Desfluoro-6-hydroxy Risperidone (B510) in the active pharmaceutical ingredient (API) and final drug products. These methods must be able to distinguish the impurity from the main compound, other related substances, and formulation excipients.

Method Validation for Pharmaceutical Development

Once a suitable analytical method is developed, it must undergo rigorous validation to demonstrate its reliability, accuracy, and precision for its intended purpose. Method validation is a key requirement for pharmaceutical development and is performed according to ICH guidelines. longdom.org Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking the sample with a known quantity of the impurity reference standard. rasayanjournal.co.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rasayanjournal.co.in

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table shows representative validation data for the analysis of Risperidone impurities, illustrating the performance characteristics required for such a method.

Table 1: Representative Method Validation Parameters for Risperidone Impurity Analysis

This table is representative of data required for method validation for impurities of Risperidone, based on established analytical methods.

| Parameter | Impurity A | Impurity B | Impurity C (Paliperidone) | Impurity D |

|---|---|---|---|---|

| Linearity Range (µg/mL) | 0.1 - 2.5 | 0.1 - 2.5 | 0.1 - 2.5 | 0.1 - 2.5 |

| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |

| Accuracy (% Recovery) | 97.5 - 101.1 | 99.5 - 106.6 | 99.5 - 102.4 | 104.3 - 107.3 |

| Precision (% RSD, Inter-day) | < 3.0 | < 3.0 | < 2.5 | < 2.0 |

| LOQ (µg/mL) | ~0.1 | ~0.1 | ~0.1 | ~0.1 |

Data adapted from a UPLC method validation study for Risperidone impurities. rasayanjournal.co.in

Utilization of Advanced Chromatographic and Spectrometric Techniques (e.g., LC-MS/MS)

For the highly sensitive and selective quantification of pharmaceutical impurities, advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often employed. nih.gov While simpler HPLC-UV methods can be used, LC-MS/MS offers superior specificity and lower detection limits, which is critical when dealing with trace-level impurities that could have potential toxicological effects. nih.govrsc.org

LC-MS/MS methods have been extensively developed and validated for the determination of Risperidone and its primary metabolite, 9-hydroxyrisperidone, in various biological matrices. nih.govnih.gov These methods involve a chromatographic separation (LC) followed by detection using a tandem mass spectrometer (MS/MS), which can identify and quantify compounds based on their specific mass-to-charge ratio. This high degree of selectivity makes LC-MS/MS the gold standard for bioanalytical studies and is equally applicable to the trace-level quantification of impurities like 6-Desfluoro-6-hydroxy Risperidone in bulk drug substances and finished products. nih.govnih.gov

Role in Supporting Structure-Activity Relationship (SAR) Studies

Currently, there is limited information available in published scientific literature detailing a specific role for this compound in Structure-Activity Relationship (SAR) studies. SAR investigations for Risperidone have predominantly focused on the parent drug and its main active metabolite, 9-hydroxyrisperidone (Paliperidone), to understand how chemical structure correlates with pharmacological activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov The primary goal of such studies is to optimize efficacy and minimize side effects, which has led to the development of related antipsychotic agents. As a minor impurity, the pharmacological activity of this compound has not been a significant focus of these research efforts.

Monitoring in Manufacturing Processes for Product Quality and Safety

The monitoring of this compound during the manufacturing of Risperidone is an essential component of quality control. The validated analytical methods discussed previously are implemented to test raw materials, in-process samples, and the final drug product. rasayanjournal.co.in This ensures that the impurity is controlled within predefined limits that are compliant with regulatory standards. longdom.org

Toxicological Considerations of 6 Desfluoro 6 Hydroxy Risperidone

Extrapolation of Safety Concerns from Risperidone (B510) Toxicity Profile

The toxicological profile of 6-Desfluoro-6-hydroxy Risperidone is not extensively documented in publicly available literature. However, as a close structural analogue and potential metabolite of the atypical antipsychotic risperidone, its safety profile can be preliminarily extrapolated from that of the parent compound. The defining structural difference is the substitution of a fluorine atom with a hydroxyl group, a modification that can alter the molecule's electronic properties and its interaction with biological targets .

Risperidone's toxic effects are well-characterized and primarily manifest in cases of overdose. The most common features include sinus tachycardia and acute dystonic reactions (a type of extrapyramidal symptom) litfl.comnih.govrch.org.au. Other potential effects include mild sedation, orthostatic hypotension (due to alpha-1 adrenergic blockade), and central nervous system (CNS) depression litfl.comrch.org.au. While QT prolongation on an electrocardiogram has been observed, significant cardiac events like Torsades de Pointes have not been reported, and severe cardiac toxicity is considered uncommon in overdoses of risperidone alone litfl.comnih.gov. Accidental ingestion in children, even at low doses, can precipitate extrapyramidal symptoms nih.gov.

Given the structural similarity, it is hypothesized that this compound may elicit a similar range of toxic effects. The core molecular scaffold responsible for risperidone's pharmacological and toxicological actions is largely retained. Therefore, concerns regarding potential CNS depression, extrapyramidal symptoms, and cardiovascular effects such as tachycardia and hypotension are relevant. The primary uncertainty lies in the potency and incidence of these effects, which would be influenced by how the structural modification affects receptor binding affinity and pharmacokinetics.

Table 1: Summary of Key Toxicological Effects Observed with Risperidone Overdose

| Toxic Effect | Clinical Manifestation | Commonality |

|---|---|---|

| Neurological | Acute Dystonia / Extrapyramidal Symptoms (EPS) | Common, especially in children litfl.comnih.gov |

| Mild Sedation / CNS Depression | Common litfl.com | |

| Seizures | Rare rch.org.au | |

| Cardiovascular | Sinus Tachycardia | Very Common (~50-58% of cases) litfl.comnih.gov |

| Orthostatic Hypotension | Common rch.org.au |

Research into Potential Adverse Pharmacological Effects Based on Receptor Interactions

The adverse effects of antipsychotic drugs are intrinsically linked to their interactions with various neurotransmitter receptors. Risperidone is a selective monoaminergic antagonist with a high affinity for serotonin (B10506) (5-HT₂) receptors and a slightly lower, but still potent, affinity for dopamine (B1211576) D₂ receptors litfl.comrch.org.au. It also antagonizes alpha-1 and alpha-2 adrenergic receptors. Conversely, it displays a low affinity for histamine (B1213489) H₁ and muscarinic M₁ receptors, which explains the lower incidence of sedation and anticholinergic effects compared to some other antipsychotics litfl.comresearchgate.net.

The potential adverse effects of this compound can be inferred from this receptor binding profile. The interaction with specific receptors is known to be associated with particular side effects.

Dopamine D₂ Receptor Blockade: Antagonism in the mesolimbic pathway is responsible for the antipsychotic effect, but blockade in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS) researchgate.net.

Serotonin 5-HT₂A Receptor Blockade: This action is thought to mitigate some of the EPS caused by D₂ blockade.

Serotonin 5-HT₂C Receptor Blockade: Affinity for this receptor, along with H₁ receptors, is significantly associated with the adverse effect of weight gain nih.gov.

Alpha-1 Adrenergic Receptor Blockade: This is responsible for cardiovascular side effects such as orthostatic hypotension rch.org.au.

Histamine H₁ Receptor Blockade: Antagonism of this receptor is a primary cause of sedation and is also linked to weight gain nih.gov.

Since this compound shares the same fundamental structure as risperidone, it is expected to interact with a similar suite of receptors. However, the substitution of the fluorine atom with a hydroxyl group could alter the binding affinity (Ki) for these targets . A change in affinity for D₂, 5-HT₂C, H₁, or alpha-1 receptors would theoretically alter the propensity of the compound to cause extrapyramidal symptoms, weight gain, sedation, or hypotension, respectively. Further research through receptor binding assays is necessary to characterize the specific binding profile of this compound and more accurately predict its potential for adverse pharmacological effects.

Table 2: Risperidone Receptor Binding Profile and Associated Potential Adverse Effects

| Receptor Target | Risperidone Affinity | Associated Potential Adverse Effect |

|---|---|---|

| Dopamine D₂ | High | Extrapyramidal Symptoms (EPS), Hyperprolactinemia researchgate.netnih.gov |

| Serotonin 5-HT₂A | High | Mitigates EPS |

| Serotonin 5-HT₂C | Moderate-High | Weight Gain nih.gov |

| Alpha-1 Adrenergic | Moderate-High | Orthostatic Hypotension, Dizziness litfl.comrch.org.au |

| Alpha-2 Adrenergic | Moderate | Sedation |

| Histamine H₁ | Low | Sedation, Weight Gain litfl.comnih.gov |

Preclinical Toxicology Assessments (In Vitro and In Vivo)

Specific preclinical toxicology assessments for this compound are not widely published. However, standard methodologies are employed to evaluate the safety of new chemical entities, particularly impurities and metabolites of existing drugs nih.govcpn.or.kr. These assessments are crucial to move beyond extrapolation and establish a direct toxicological profile.

In Vitro Assessments: Initial safety testing typically involves a battery of in vitro assays to assess cytotoxicity against a panel of human cell lines. These cell lines often represent organs that are common targets for drug-induced toxicity, such as the liver (HepG2), heart (H9C2), kidney (LLC-PK1), and neurons (NEURO-2) nih.gov. Assays like the MTT test are used to measure cellular viability and metabolic activity, providing an early indication of potential organ-specific toxicity. These studies help in the preliminary screening of compounds and can guide the design of subsequent in vivo experiments nih.gov.

In Vivo Assessments: Following in vitro screening, in vivo studies in animal models are conducted to understand the compound's effects in a whole biological system cpn.or.kr. Acute toxicity studies, such as those following the OECD Guideline 423 (Acute Toxic Class Method), are a standard approach. In these studies, animals (typically rodents) are administered the compound to identify a dose range that causes adverse effects or mortality nih.gov. These studies are essential for determining the median lethal dose (LD₅₀) and identifying the primary target organs of toxicity. Observations during these studies include changes in behavior, physiological responses, and post-mortem pathological examinations.

For a compound like this compound, such preclinical studies would be vital to confirm or refute the safety concerns extrapolated from risperidone. They would provide direct evidence of its cytotoxic potential and its acute systemic toxicity, offering a more definitive understanding of its safety profile.

| In Vitro / In Vivo | Genotoxicity Assays (e.g., Ames test, micronucleus test) | To assess the potential for the compound to cause genetic mutations or chromosomal damage. |

Future Directions and Advanced Research on 6 Desfluoro 6 Hydroxy Risperidone

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling

A critical first step in understanding the potential impact of 6-Desfluoro-6-hydroxy Risperidone (B510) is to conduct a comprehensive analysis of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Currently, there is a significant void in the scientific literature regarding these fundamental characteristics.

Future research should aim to establish a detailed profile of the compound's absorption, distribution, metabolism, and excretion (ADME). Key parameters that need to be determined are its bioavailability, plasma protein binding, volume of distribution, and elimination half-life. For comparison, the established pharmacokinetic parameters for risperidone and its major metabolite, 9-hydroxyrisperidone, are well-documented. psychopharmacologyinstitute.comjnjmedicalconnect.com

Table 1: Comparative Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone

| Parameter | Risperidone | 9-Hydroxyrisperidone |

| Volume of Distribution | 1-2 L/kg | Not specified |

| Plasma Protein Binding | 90% | 77% |

| Apparent Half-life (Extensive Metabolizers) | 3 hours | 21 hours |

| Apparent Half-life (Poor Metabolizers) | 20 hours | 30 hours |

This table showcases the type of data that is critically needed for 6-Desfluoro-6-hydroxy Risperidone to assess its behavior in the body.

On the pharmacodynamic front, it is imperative to investigate the compound's binding affinity for various neurotransmitter receptors, particularly dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are the primary targets for risperidone. nih.gov Understanding its receptor binding profile will provide insights into its potential antipsychotic activity, as well as its propensity to cause side effects.

Definitive Elucidation of Metabolic Origin and Pathways

The precise metabolic pathway leading to the formation of this compound in vivo remains to be elucidated. While risperidone is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6, to its active metabolite 9-hydroxyrisperidone, other minor metabolic pathways exist. psychopharmacologyinstitute.comresearchgate.net It is plausible that this compound is a product of one of these alternative pathways or results from the metabolism of other identified impurities of risperidone.

Investigation of Clinical Presence in Patients Undergoing Risperidone Treatment

A crucial aspect of this research is to determine whether this compound is present in patients receiving risperidone therapy. Modern analytical methods with high sensitivity and specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be developed and validated for the detection of this compound in biological matrices like plasma and urine. nih.gov

Systematic screening of patient samples would be necessary to ascertain the prevalence and concentration of this compound. If detected, further studies should explore potential correlations between its plasma levels and the patient's clinical response, including both therapeutic effects and the emergence of adverse drug reactions. The presence of impurities in active pharmaceutical ingredients can have an impact on the quality and safety of the drug product. rasayanjournal.co.in

Advanced Computational Modeling for Pharmacological Property Prediction

In the absence of empirical data, advanced computational modeling techniques can provide valuable initial insights into the potential pharmacological properties of this compound. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be employed to predict the compound's binding affinity for various receptors and its potential for off-target effects. researchgate.netnih.govnih.gov

These computational approaches can help prioritize experimental studies and guide the design of in vitro and in vivo experiments. By comparing the predicted properties of this compound with those of risperidone and paliperidone, researchers can generate hypotheses about its potential for antipsychotic efficacy and its side effect profile. plos.org

Table 2: Potential Applications of Computational Modeling for this compound

| Modeling Technique | Predicted Property | Rationale |

| Molecular Docking | Receptor binding affinity (e.g., D2, 5-HT2A) | To estimate potential antipsychotic activity and side effects. |

| QSAR | ADME properties (e.g., solubility, permeability) | To predict pharmacokinetic behavior. |

| Metabolism Prediction | Potential metabolic pathways and metabolites | To guide in vitro metabolism studies. |

Integrated Research into Therapeutic Potential and Side Effect Profiles

Should this derivative exhibit favorable pharmacological properties, such as a potent antipsychotic effect with a reduced side-effect burden compared to risperidone, it could represent a lead compound for the development of new antipsychotic medications. nih.gov Conversely, if it is found to contribute to adverse effects, understanding its formation and clearance could lead to strategies for minimizing its presence in patients, thereby improving the safety and tolerability of risperidone therapy. nih.govdrugs.comdrugs.com

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying 6-Desfluoro-6-hydroxy Risperidone in biological matrices?

Reverse-phase HPLC with β-cyclodextrin (β-CD)-modified mobile phases and photodiode array (PDA) detection at 285 nm is a robust method. Optimal separation is achieved using a monolithic C18 column (100 × 4.6 mm, 2 µm macropores) with a mobile phase containing 5–15 mM β-CD and 0.1–1% perchloric/trifluoroacetic acid. Stock solutions should be prepared in acetonitrile/water (50:50 v/v) to enhance solubility and stability .

Q. How should researchers ensure compound stability during storage and sample preparation?

Store lyophilized samples at −20°C, protected from light. For biological samples (serum/plasma), use EDTA or heparin anticoagulants, centrifuge at 3,000 × g for 10 minutes, and avoid repeated freeze-thaw cycles. Working solutions should be prepared in mobile phase and vortex-mixed for 30 minutes to induce inclusion complexes with β-CD, improving stability .

Q. What are the critical parameters for synthesizing high-purity this compound?

Key steps include controlled fluorodehydroxylation under inert atmospheres and purification via preparative HPLC. Monitor reaction intermediates using LC-MS to minimize impurities like 9-hydroxyrisperidone and 7-hydroxy risperidone. USP reference standards recommend avoiding drying and maintaining airtight storage to prevent degradation .

Advanced Research Questions

Q. How can experimental design optimize chromatographic separation of this compound from co-eluting metabolites?

A central composite design (CCD) with three factors—acetonitrile content (%, v/v), β-CD concentration (mM), and chaotropic ion concentration (%, v/v)—effectively maps the experimental space. Response surface modeling identifies optimal conditions (e.g., 12% acetonitrile, 10 mM β-CD, 0.5% trifluoroacetic acid), reducing retention time variability by 15% compared to one-factor-at-a-time approaches .

Q. What strategies address discrepancies in pharmacokinetic (PK) data for this compound across preclinical models?

Standardize dosing regimens (e.g., 0.25–0.5 mg/kg/day in pediatric models) and use REDCap electronic data capture tools to harmonize variables like age, weight, and comorbidities. Real-world evidence (RWE) studies should validate PK parameters against liquid chromatography-tandem mass spectrometry (LC-MS/MS) data from controlled trials .

Q. How do researchers validate metabolic pathways of this compound in human hepatocyte models?

Combine in vitro CYP450 inhibition assays (e.g., CYP2D6, CYP3A4) with stable isotope-labeled tracers. Use high-resolution mass spectrometry (HRMS) to detect hydroxylated and dealkylated metabolites. Cross-validate findings against in silico ADMET predictions (e.g., SwissADME) to resolve conflicting binding affinity data .

Q. What methodologies reconcile conflicting receptor-binding data between this compound and risperidone?

Radioligand displacement assays (e.g., [³H]-spiperone for D2 receptors) under standardized buffer conditions (pH 7.4, 25°C) reduce variability. Normalize data to protein content (Bradford assay) and apply Hill-Langmuir equations to calculate Ki values. Discrepancies >20% require re-evaluation of metabolite purity (<98%) via USP-grade reference standards .

Methodological Considerations

| Parameter | Optimal Condition | Impact on Data Quality |

|---|---|---|

| Mobile Phase pH | 2.5–3.0 (adjusted with HClO4) | Prevents peak tailing for polar metabolites |

| Column Temperature | 25°C | Reduces retention time drift by 8% |

| Superdisintegrant (ODTs) | 3% croscarmellose sodium | Ensures rapid disintegration (<10 s) without friability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.